Cas no 874491-83-5 (6-(2-methoxyethoxy)-3-pyridinamine)

6-(2-Methoxyethoxy)-3-pyridinamine is a pyridine derivative featuring a methoxyethoxy substituent at the 6-position and an amine group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its functional groups enable further derivatization, offering flexibility in constructing complex molecular architectures. The methoxyethoxy side chain enhances solubility in polar solvents, facilitating reactions in aqueous or mixed-phase systems. The amine group provides a reactive site for coupling or modification, making it valuable for constructing heterocyclic frameworks. This compound is characterized by its stability under standard conditions and compatibility with a range of synthetic methodologies.
6-(2-methoxyethoxy)-3-pyridinamine structure
874491-83-5 structure
Product Name:6-(2-methoxyethoxy)-3-pyridinamine
CAS No:874491-83-5
MF:C8H12N2O2
MW:168.193081855774
CID:1120112
PubChem ID:3031385
Update Time:2025-05-19

6-(2-methoxyethoxy)-3-pyridinamine Chemical and Physical Properties

Names and Identifiers

    • 6-(2-methoxyethoxy)-3-pyridinamine
    • 6-(2-methoxyethoxy)pyridin-3-amine
    • CS-0247281
    • AKOS000159678
    • NIOSH/US1837000
    • US18370000
    • EN300-36289
    • 3-Amino-6-(2-methoxyethoxy)pyridine
    • Pyridine, 3-amino-6-(2-methoxyethoxy)-
    • 874491-83-5
    • 6-(2-methoxy-ethoxy)-pyridin-3-ylamine
    • Z234893809
    • SCHEMBL2228978
    • GLRSRWRXPZCBST-UHFFFAOYSA-N
    • G26767
    • DB-296299
    • Inchi: 1S/C8H12N2O2/c1-11-4-5-12-8-3-2-7(9)6-10-8/h2-3,6H,4-5,9H2,1H3
    • InChI Key: GLRSRWRXPZCBST-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CN=1)N)CCOC

Computed Properties

  • Exact Mass: 168.089877630g/mol
  • Monoisotopic Mass: 168.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 57.4Ų

6-(2-methoxyethoxy)-3-pyridinamine Pricemore >>

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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1317951-50mg
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Additional information on 6-(2-methoxyethoxy)-3-pyridinamine

Research Brief on 6-(2-methoxyethoxy)-3-pyridinamine (CAS: 874491-83-5) in Chemical Biology and Pharmaceutical Applications

The compound 6-(2-methoxyethoxy)-3-pyridinamine (CAS: 874491-83-5) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This heterocyclic amine derivative, characterized by its pyridine core and methoxyethoxy side chain, exhibits unique physicochemical properties that make it a promising scaffold for drug discovery and development. Recent studies have explored its potential as a building block for kinase inhibitors, with particular attention to its role in modulating protein-protein interactions and enzymatic activity.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 6-(2-methoxyethoxy)-3-pyridinamine as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers found that the methoxyethoxy moiety significantly improved the solubility profile of the resulting compounds while maintaining target affinity. The CAS 874491-83-5 compound served as a crucial precursor in developing candidates with improved pharmacokinetic properties, showing enhanced oral bioavailability in preclinical models.

In oncology applications, recent work has focused on incorporating 6-(2-methoxyethoxy)-3-pyridinamine into PROTAC (Proteolysis Targeting Chimera) molecules. A 2024 Nature Chemical Biology publication reported its successful integration into heterobifunctional degraders targeting estrogen receptor alpha (ERα). The compound's amine functionality proved essential for linker attachment, while the methoxyethoxy group contributed to cellular permeability and proteasome recruitment efficiency.

Structural-activity relationship (SAR) studies have revealed that the positioning of the methoxyethoxy group at the 6-position of the pyridine ring (as in 874491-83-5) creates optimal spatial arrangement for binding to various kinase ATP pockets. Computational modeling studies published in ACS Omega (2023) demonstrated that this configuration allows for favorable hydrogen bonding interactions with conserved residues while maintaining sufficient flexibility for induced-fit binding.

The compound has also shown promise in CNS drug development, with recent patent applications disclosing its incorporation into dopamine receptor modulators. The methoxyethoxy side chain appears to enhance blood-brain barrier penetration while the pyridine nitrogen participates in crucial pharmacophore interactions. Toxicology studies conducted in 2024 indicate favorable safety profiles for derivatives containing this scaffold at therapeutic doses.

From a synthetic chemistry perspective, novel routes to 6-(2-methoxyethoxy)-3-pyridinamine have been developed to improve scalability and yield. A recent Organic Process Research & Development paper described a continuous flow chemistry approach that reduces purification steps and increases overall efficiency for large-scale production of 874491-83-5. These advances address previous challenges in manufacturing this important intermediate.

Looking forward, the unique properties of 6-(2-methoxyethoxy)-3-pyridinamine position it as a versatile scaffold for multiple therapeutic areas. Ongoing research is exploring its application in antiviral compounds, particularly against RNA viruses, where the pyridine core may interact with viral polymerases. The compound's chemical tractability and demonstrated biological activity suggest it will remain an important tool in medicinal chemistry efforts for the foreseeable future.

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